REACTION_CXSMILES
|
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[C:6]([O:8][CH2:9][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])=[O:12])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
315.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
879.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
after which stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 L Buchi reactor equipped with a double turbine agitator and distillation apparatus
|
Type
|
CUSTOM
|
Details
|
purge for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was commenced followed by the addition of Tyzor catalyst (3.0 grams, available from Dupont)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated to 145° C.
|
Type
|
CUSTOM
|
Details
|
to 190° C.
|
Type
|
CUSTOM
|
Details
|
over a 3-4 hour
|
Duration
|
3.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
is distilled in a controlled manner
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 190° C. for an additional 16 hours until >96% conversion to the product
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OCCCCCCCCCCCCCCCCCC)C=C1)(=O)OCCCCCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1050 g | |
YIELD: PERCENTYIELD | 96.2% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |